1,8-Cyclotetradecadiyne

Description

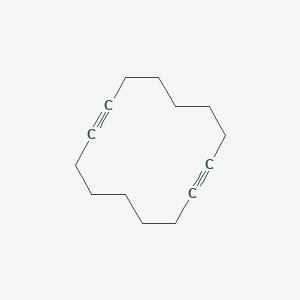

Structure

3D Structure

Propriétés

IUPAC Name |

cyclotetradeca-1,8-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTCHBNCNJEJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CCCCCCC#CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165515 | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-80-3 | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,8 Cyclotetradecadiyne and Its Derivatives

Classical and Modern Approaches to 1,8-Cyclotetradecadiyne Synthesis

The construction of the 14-membered ring of this compound can be achieved through several synthetic routes, ranging from classical coupling reactions to more modern, high-yield methods.

Glaser-Hay Coupling Reactions and Mechanistic Considerations

The Glaser coupling, one of the oldest coupling reactions, and its subsequent modification, the Hay coupling, are foundational methods for synthesizing symmetric bisacetylenes, including macrocycles like this compound. wikipedia.orgorganic-chemistry.org These reactions involve the dimerization of terminal alkynes in the presence of a copper catalyst. ontosight.ai

The classical Glaser coupling utilizes a copper(I) salt, such as copper(I) chloride, and an oxidant like air, typically in an ammonia (B1221849) solution. wikipedia.org The Hay coupling, a significant improvement, employs a soluble copper-TMEDA (tetramethylethylenediamine) complex, which enhances the reaction's versatility by being soluble in a wider array of solvents. wikipedia.orgorganic-chemistry.org The Hay variant uses catalytic amounts of copper(I), which are reoxidized to copper(II) by oxygen during the reaction cycle. wikipedia.org

The proposed mechanism for these copper-catalyzed homocoupling reactions generally involves the following key steps chemmethod.com:

Formation of a copper-ligand complex.

Reaction with a terminal alkyne to form a copper acetylide intermediate.

Oxidative coupling of two copper acetylide species to form the diyne and regenerate the copper catalyst.

Dimerization of Terminal Alkynes in Macrocyclic Synthesis

The dimerization of terminal alkynes is a powerful, atom-economical strategy for the synthesis of conjugated enynes and diynes. scholaris.ca In the context of macrocyclization, this approach involves the intramolecular coupling of a precursor molecule containing two terminal alkyne functionalities. The success of such macrocyclizations is often influenced by factors that favor intramolecular over intermolecular reactions, such as high dilution conditions.

Various catalytic systems beyond the classical copper-based methods have been developed for alkyne dimerization, including those based on gold, cobalt, and other transition metals. acs.orgnih.govresearchgate.net These newer methods can offer improved selectivity and milder reaction conditions. For instance, gold-catalyzed dimerization has been shown to proceed efficiently under mild conditions, with the ligand playing a crucial role in facilitating the reaction. acs.orgnih.gov

Improved Synthesis via Dilithium (B8592608) Salts of Diterminal Dialkynes with α,ω-Dihalogenides

A highly effective and improved method for the synthesis of this compound involves the reaction of dilithium salts of diterminal dialkynes with α,ω-dihalogenides. researchgate.netthieme-connect.com This strategy has been reported to produce this compound in a remarkable 85% yield. researchgate.netthieme-connect.com

The general approach involves the deprotonation of a suitable diterminal dialkyne with a strong base, such as n-butyllithium, to generate a dilithio species. This nucleophilic intermediate is then treated with an appropriate α,ω-dihalide, leading to a cyclization reaction that forms the desired macrocycle. This method has been successfully applied to the synthesis of a range of cyclic dialkynes with varying ring sizes. researchgate.netthieme-connect.com

| Cyclic Dialkyne | Yield (%) |

|---|---|

| 1,7-Cyclododecadiyne | 35 |

| 1,7-Cyclotridecadiyne | 65 |

| This compound | 85 |

| 1,8-Cyclopentadecadiyne | 65 |

| 1,9-Cyclohexadecadiyne | 55 |

| 1,10-Cyclooctadecadiyne | 48 |

| 1,12-Cyclodocosadiyne | 27 |

Precursor Role of this compound in Complex Molecule Synthesis

The strained and reactive nature of the triple bonds within the 14-membered ring makes this compound a valuable starting material for the synthesis of more complex and functionally diverse molecules.

Generation of Macrocyclic Bisallene Derivatives from this compound

Macrocyclic bisallenes are a class of compounds with unique stereochemical properties and reactivity. This compound can serve as a precursor for the synthesis of these interesting structures. One reported method involves the metalation of this compound with n-butyllithium in tetrahydrofuran. Quenching the resulting polyanionic species with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), can lead to the formation of cyclic bisallene derivatives. beilstein-journals.org

Approaches to Pharmacologically Active Molecular Structures

The rigid, yet adaptable, scaffold of this compound and other macrocycles makes them attractive starting points for the synthesis of pharmacologically active molecules. ontosight.aiopenmedicinalchemistryjournal.com The construction of macrocyclic structures is a key step in the synthesis of many natural products and their analogues that exhibit a wide range of biological activities, including antibiotic and anticancer properties. nih.govnih.gov

Reactivity and Reaction Mechanisms of 1,8 Cyclotetradecadiyne

Cycloaddition Reactions Involving the Diyne Moiety

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, resulting in a net reduction of bond multiplicity. wikipedia.orgyoutube.com In the context of 1,8-cyclotetradecadiyne, the two alkyne functionalities within the macrocycle serve as reactive sites for various cycloaddition processes.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cycloalkyne and an azide (B81097), yielding a stable triazole. magtech.com.cn This reaction is driven by the release of ring strain in the cycloalkyne and does not require a catalyst, making it suitable for applications in biological systems. magtech.com.cn While highly strained cyclooctynes are the most common substrates for SPAAC, the principles of strain-promotion are relevant to other cyclic alkynes. magtech.com.cnnih.gov The reactivity of the cycloalkyne is a key factor in the efficiency of the SPAAC reaction. magtech.com.cn

The reaction proceeds via a [3+2] cycloaddition mechanism, where the azide acts as a 1,3-dipole and the alkyne as a dipolarophile. The concerted nature of this reaction contributes to its high efficiency and selectivity.

This compound can also participate in cycloaddition reactions with other partners, such as diazoacetates and tetrazines. In the reaction with ethyl diazoacetate, a nitrone intermediate can be generated in situ, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to form an isoxazolidine (B1194047) derivative. mdpi.com

Tetrazines, particularly 1,2,4,5-tetrazines, are known to react with alkynes in inverse-electron-demand Diels-Alder reactions. nih.govnih.govrsc.org This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a pyridazine (B1198779) product. nih.gov The rate of these reactions can be tuned based on the substituents on the tetrazine ring. rsc.org

Due to the flexibility and proximity of the two alkyne groups within the this compound macrocycle, it can undergo intramolecular transannular cyclizations. These reactions involve the formation of a new ring by creating a bond between the two alkyne moieties. Such cyclizations can be promoted by various reagents, including transition metal complexes. acs.orgresearchgate.net These reactions take advantage of the conformational constraints of the macrocycle to bring the reactive centers close together. researchgate.net

Organometallic Reactions and Complexation Chemistry

The alkyne units of this compound readily interact with transition metals, leading to a rich organometallic and complexation chemistry. msu.edutib.euchadsprep.comyoutube.com

This compound reacts with cyclopentadienylcobalt(I) complexes, such as (η⁵-cyclopentadienyl)(η⁴-1,5-cyclooctadiene)cobalt(I) (CpCo(cod)), to yield various organometallic products. acs.orgacs.org These reactions can lead to the formation of cobalt-capped cyclobutadiene (B73232) superphanes through an intermolecular cobalt-mediated alkyne-alkyne coupling process. acs.orgntu.edu.tw The nature of the substituents on the cyclopentadienyl (B1206354) ring can influence the yields of the resulting superphane (B14601998) complexes. acs.org For this compound, this dependence is less pronounced compared to smaller cyclic diynes. acs.org

The reaction with CpCo(CO)₂ can also induce intramolecular transannular cyclizations, leading to the formation of complex polycyclic systems. acs.org The versatility of CpCo complexes in mediating [2+2+2] cycloadditions is well-established, and these catalysts can be fine-tuned by modifying the ligands on the cobalt center. jku.atmdpi.comresearchgate.net

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | (R-C₅H₄)Co(cod) | CpCo-capped cyclobutadiene superphane |

| This compound | CpCo(CO)₂ | Intramolecular cyclization products |

Zirconocene (B1252598) complexes, such as those derived from zirconocene dichloride (Cp₂ZrCl₂), are powerful reagents for coupling unsaturated molecules. google.com The reaction of this compound with zirconocene reagents can be used to synthesize polymers with linked macrocyclic rings in the main chain. figshare.com This process typically involves the formation of a zirconacyclopentadiene intermediate through the coupling of two alkyne units. google.com Subsequent reactions can then lead to the formation of larger, well-defined macromolecular structures. google.comfigshare.com This methodology allows for the creation of novel polymers with unique topologies and properties.

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Zirconocene complexes | Polymers with linked macrocyclic rings |

Metalation Reactions and Polyion Generation

The reactivity of this compound with organometallic reagents leads to the formation of interesting metal complexes, including species that can be described as polyionic. A notable example is its reaction with triosmium carbonyl clusters. ntu.edu.tw

The reaction of this compound with Os₃(CO)₁₀(NCMe)₂ results in the formation of two key products: a mono-osmium cluster complex, Os₃(CO)₁₀(µ₃-η²-C₁₄H₂₀), and a di-osmium cluster complex, (Os₃(CO)₁₀)₂(µ₃,µ₃-η²,η²-C₁₄H₂₀). ntu.edu.tw The formation of the latter, a bridged double-cluster, is a clear illustration of polyion generation, where two separate triosmium carbonyl units coordinate to the same diyne ligand. The synthesis is believed to proceed in a stepwise manner, with the mono-cluster being formed first, which can then react further to yield the di-cluster. ntu.edu.tw

Subsequent thermal or photochemical treatment of the mono-osmium complex leads to further intramolecular reactions, such as C-H bond activation to form a hydrido allene (B1206475) complex or the production of a metalla-cyclopentadienyl complex in the presence of excess this compound. ntu.edu.tw These transformations highlight the rich and varied reactivity of the diyne ligand within the coordination sphere of the metal cluster.

Below is a data table summarizing the key reaction products from the metalation of this compound with a triosmium carbonyl cluster.

| Reactant | Product | Description |

| This compound + Os₃(CO)₁₀(NCMe)₂ | Os₃(CO)₁₀(µ₃-η²-C₁₄H₂₀) | Mono-osmium cluster complex |

| This compound + Os₃(CO)₁₀(NCMe)₂ | (Os₃(CO)₁₀)₂(µ₃,µ₃-η²,η²-C₁₄H₂₀) | Di-osmium cluster complex (Polyionic species) |

| Thermolysis of Os₃(CO)₁₀(µ₃-η²-C₁₄H₂₀) | (µ-H)Os₃(CO)₉(µ₃-η³-C₁₄H₁₉) | Hydrido allene complex via C-H activation |

| Photoirradiation of Os₃(CO)₁₀(µ₃-η²-C₁₄H₂₀) with C₁₄H₂₀ | Os₃(CO)₉(µ-η⁴-C₄(C₁₂H₂₀)₂) | Metalla-cyclopentadienyl complex |

Polymerization Mechanisms and Pathways

The strained cyclic structure and the presence of two reactive alkyne units make this compound a candidate for various polymerization reactions. The polymerization of cyclic diynes can proceed through several mechanisms, including transition-metal-catalyzed, thermal, and photopolymerization pathways.

Transition-Metal-Catalyzed Polymerization:

Transition metal catalysts are widely employed for the polymerization of alkynes. For cyclic diynes, these catalysts can facilitate ring-opening metathesis polymerization (ROMP) or other forms of insertion polymerization. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of cyclic alkyne polymerization can be applied. Late transition metal complexes, in particular, are known to be effective catalysts for olefin and alkyne polymerization. The choice of metal, ligand environment, and reaction conditions can significantly influence the polymerization process, leading to polymers with varying molecular weights and architectures.

Solid-State Polymerization:

The polymerization of diynes in the solid state is a well-established phenomenon, often proceeding via a topochemical reaction where the crystal packing of the monomer dictates the stereochemistry of the resulting polymer. This process is typically initiated by heat or radiation (e.g., UV light or gamma rays). For cyclic diynes like this compound, solid-state polymerization could potentially lead to highly ordered, cross-linked, or linear polymer structures depending on the crystalline arrangement of the monomer units. The proximity and orientation of the diyne functionalities in the crystal lattice are crucial for the propagation of the polymer chain.

Solution Polymerization:

Polymerization in solution offers greater control over reaction parameters such as temperature, concentration, and catalyst solubility. For this compound, solution polymerization could be initiated by various means, including radical, cationic, or anionic initiators, in addition to organometallic catalysts. The solvent can play a critical role in the polymerization process, influencing the solubility of the monomer and the growing polymer chains, as well as potentially participating in the reaction mechanism.

The table below outlines the potential polymerization pathways for this compound based on general knowledge of diyne polymerization.

| Polymerization Type | Initiator/Catalyst | Potential Polymer Structure |

| Transition-Metal-Catalyzed | Late Transition Metal Complexes (e.g., Rh, Co, Ni) | Linear or cross-linked polymers via insertion or metathesis |

| Solid-State Polymerization | Heat or UV/gamma radiation | Highly ordered linear or cross-linked polymers |

| Solution Polymerization | Radical, ionic, or organometallic initiators | Linear or branched polymers, depending on conditions |

Coordination Chemistry and Metal Complexes of 1,8 Cyclotetradecadiyne

Formation and Characterization of Metal-Diyne Complexes

The interaction of 1,8-cyclotetradecadiyne with various metal precursors leads to the formation of distinct metal-diyne complexes. The characterization of these complexes has been accomplished through a combination of spectroscopic techniques and single-crystal X-ray diffraction, providing valuable insights into their structure and bonding.

The reactions of this compound with silver(I) and copper(I) salts have been shown to yield coordination polymers. Specifically, the reaction with silver(I) triflate (AgCF₃SO₃) results in the formation of colorless crystals of the complex [C₁₄H₂₀·AgCF₃SO₃]n. acs.org Spectroscopic analysis of this complex suggests a relatively weak interaction between the silver(I) ion and the alkyne triple bonds. acs.org A visual representation of a silver(I) complex with this compound showcases the coordination of the metal ion to the diyne ligand. researchgate.net

Similarly, the reaction of this compound with copper(I) triflate (CuCF₃SO₃) also produces a coordination polymer. acs.org The formation of these coinage metal complexes highlights the ability of the diyne to act as a bridging ligand, linking metal centers to create extended structures. The flexible nature of the fourteen-membered ring allows it to adopt a conformation suitable for coordinating to the metal ions.

Table 1: Silver(I) and Copper(I) Complexes of this compound

| Compound | Formula | Metal Ion | Counter-ion | Physical Appearance |

|---|---|---|---|---|

| Silver(I) Complex | [C₁₄H₂₀·AgCF₃SO₃]n | Ag(I) | Triflate (CF₃SO₃⁻) | Colorless crystals |

| Copper(I) Complex | [C₁₄H₂₀·CuCF₃SO₃]n | Cu(I) | Triflate (CF₃SO₃⁻) | Not specified |

The coordination chemistry of this compound extends to transition metals such as molybdenum(II) and tungsten(II). Research has been conducted on the formation and properties of this compound complexes with these metals, indicating their role in stabilizing the metal center in its +2 oxidation state. acs.org The alkyne ligands in these complexes can act as four-electron donors, contributing to the electronic stability of the metal center. acs.org The study of such complexes provides insights into the reactivity of coordinated alkynes and their potential for further transformations. acs.orgacs.org

Detailed structural and spectroscopic data are essential for a comprehensive understanding of the bonding and geometry of these molybdenum(II) and tungsten(II) complexes.

The reaction of this compound with cobalt complexes has been shown to lead to interesting intramolecular cyclization reactions, resulting in the formation of cyclobutadiene (B73232) derivatives. acs.org A key reaction involves the interaction of this compound with cyclopentadienylcobalt(I) complexes, such as CpCo(COD) (where COD is 1,5-cyclooctadiene). acs.orgmolaid.com

Role of this compound as a Ligand in Organometallic Systems

This compound demonstrates considerable versatility as a ligand in organometallic chemistry. acs.orgresearchgate.net Its primary role stems from the ability of its two alkyne groups to coordinate to one or more metal centers. The flexible macrocyclic structure allows it to act as a chelating ligand to a single metal center or as a bridging ligand connecting multiple metal centers. researchgate.net

As a chelating ligand, the diyne can enforce specific geometries on the metal center, influencing its reactivity. The strain within the macrocycle can also play a role in the thermodynamics and kinetics of complex formation and subsequent reactions.

In its bridging capacity, this compound can facilitate the formation of coordination polymers and supramolecular assemblies. The distance and orientation between the two alkyne functionalities are critical in determining the structure of the resulting polymeric or oligomeric species. The interaction of the π-systems of the alkynes with the d-orbitals of the metal is a key feature of the bonding in these complexes, leading to a range of coordination modes and electronic properties. The study of how this compound and other alkynes behave as ligands is fundamental to the broader field of organometallic chemistry. run.edu.ngichemc.ac.lk

Theoretical and Computational Investigations of 1,8 Cyclotetradecadiyne

Strain Energy Analysis in Macrocyclic Diynes

Ring strain is a critical factor governing the properties of cyclic compounds. It arises from deviations from ideal bond angles, bond lengths, and torsional angles. In macrocyclic diynes like 1,8-cyclotetradecadiyne, the presence of two rigid alkyne units within a flexible alkane chain creates a unique conformational landscape and strain profile.

The total strain energy of a molecule is the excess potential energy it possesses compared to a hypothetical strain-free reference compound. This energy can be quantified using both experimental and computational methods.

Computational Methods : Quantum chemical calculations have become a standard and accurate way to predict strain energies. researchgate.net Common approaches include:

Homodesmotic Reactions : These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of a reaction in which a strained macrocycle is broken down into smaller, strain-free acyclic molecules, the strain energy of the macrocycle can be precisely determined.

DFT Calculations : Density Functional Theory (DFT) is a widely used computational method to calculate the geometry and energy of molecules. By optimizing the structure of the macrocycle and a suitable strain-free reference, the strain energy can be calculated as the difference in their energies, after accounting for stoichiometry.

The strain within a macrocyclic diyne has a profound effect on its chemical reactivity and the feasibility of its synthesis.

Enhanced Reactivity : Increased ring strain often leads to significantly higher reactivity. researchgate.net This is because the ground state of the strained molecule is higher in energy, bringing it closer to the energy of the transition state for many reactions. The alkynes in a strained macrocycle are forced to bend away from their ideal 180° linear geometry. rsc.org This pre-distortion lowers the activation energy required to reach the bent transition states typical of cycloaddition reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). rsc.org Consequently, strained diynes can be highly reactive reagents, a property exploited in fields like bioconjugation. researchgate.netrsc.orgrsc.org

Synthetic Accessibility : While strain can be beneficial for reactivity, it can pose a significant challenge for synthesis. High strain can make a target molecule unstable and difficult to isolate. researchgate.net However, synthetic strategies like Glaser-type couplings can be employed to create macrocyclic diynes. rsc.org In some cases, the use of bulky substituents can favor the formation of a specific, strained macrocycle by disfavoring polymerization. researchgate.net Zirconocene-mediated reductive couplings have also been developed as a high-yield route to predictable macrocyclic structures, where the formation of the smallest, strain-free macrocycle is often favored. nih.gov

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their associated energies. libretexts.org Macrocycles like this compound are not static; they are conformationally flexible.

Types of Strain : The total strain in a conformation is a combination of:

Angle Strain : Arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbons, 180° for sp carbons). chemistrysteps.comdalalinstitute.com

Torsional Strain : Results from eclipsing interactions between bonds on adjacent atoms. libretexts.orgchemistrysteps.com

Transannular Strain : Non-bonded steric interactions between atoms across the ring, which can be significant in medium-sized rings (8-11 members). dalalinstitute.com

For large rings like the 14-membered ring of this compound, the molecule can adopt various puckered conformations to minimize both angle and torsional strain. dalalinstitute.com Early thermochemical studies concluded that there is no significant transannular interaction in this compound, suggesting it can adopt conformations that keep atoms on opposite sides of the ring far apart. nist.govresearchgate.net The flexibility of the pentamethylene chains between the two rigid alkyne units allows the ring to avoid energetically unfavorable arrangements.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide a powerful lens for examining the electronic structure and thermodynamic properties of molecules like this compound.

Computational chemistry allows for the accurate prediction of key thermodynamic quantities. nrel.gov Methods like DFT (e.g., using the M06-2X functional) can calculate properties such as enthalpies of formation. nrel.gov These calculated values can be compared with experimental data, where available, to validate the computational models. nih.gov

For this compound, experimental and computational data provide a picture of its thermodynamic stability. The NIST Chemistry WebBook contains compiled thermochemical data for this compound. nist.govnist.govnist.gov

| Compound | Formula | Phase | Quantity | Value (kJ/mol) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₀ | Gas | ΔfH°gas | 313.8 ± 4.0 | nist.gov |

| This compound | C₁₄H₂₀ | Solid | ΔcH°solid | -8474.3 ± 3.8 | nist.gov |

| This compound | C₁₄H₂₀ | Solid | ΔfH°solid | 147.7 ± 4.0 | nist.gov |

| Cyclotetradecane | C₁₄H₂₈ | Gas | ΔfH°gas | -349.5 ± 2.4 | nist.gov |

To understand reactivity trends, particularly for cycloadditions, the Distortion/Interaction model, also known as the Activation Strain Model (ASM), is a powerful analytical tool. nih.govrsc.org This model deconstructs the activation energy (ΔE‡) of a reaction into two primary components:

Distortion Energy (ΔE_dist) : The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.govrsc.org

Interaction Energy (ΔE_int) : The actual interaction (including steric repulsion, electrostatic, and orbital interactions) between the two distorted reactant molecules in the transition state geometry. rsc.orgvu.nl

The relationship is expressed as: ΔE‡ = ΔE_dist + ΔE_int

Advanced Spectroscopic Characterization Methodologies in 1,8 Cyclotetradecadiyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,8-cyclotetradecadiyne in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR spectroscopy offers direct information about the carbon skeleton. bhu.ac.in The sp-hybridized carbons of the alkyne groups exhibit characteristic chemical shifts that are distinct from the sp³-hybridized carbons of the methylene (B1212753) bridges. compoundchem.comlibretexts.org The specific chemical shift values can provide insights into the electronic structure and strain within the ring. researchgate.net A study on various cyclic diynes reported the ¹³C chemical shifts of the methylene carbons, which are sensitive to the ring size and conformation. researchgate.net

Below is a table summarizing typical NMR chemical shift ranges for the different nuclei in this compound.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Propargylic (-C≡C-CH₂-) | ~2.2 - 2.5 |

| ¹H | Methylene (-CH₂-) | ~1.4 - 1.7 |

| ¹³C | Alkynyl (-C≡C-) | ~80 - 90 |

| ¹³C | Methylene (-CH₂-) | ~25 - 35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The most characteristic vibrational mode for alkynes is the C≡C stretching vibration. libretexts.org In IR spectroscopy, this vibration typically appears in the region of 2100-2260 cm⁻¹. For cyclic diynes like this compound, the intensity of this band can be weak or absent if the molecule possesses a high degree of symmetry, which would make the vibration IR-inactive. libretexts.org The C-H stretching vibrations of the methylene groups are observed in the 2850-3000 cm⁻¹ region. libretexts.org

Raman spectroscopy is often complementary to IR spectroscopy. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This is because the polarizability of the C≡C bond changes significantly during the vibration. Vibrational analysis of cyclic diynes, including considerations of strain, has been a subject of theoretical studies which can be correlated with experimental IR and Raman data. uchile.cl

A summary of key vibrational frequencies for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C≡C Stretch | Alkyne | 2100 - 2260 | Raman (often strong), IR (can be weak or absent) |

| C-H Stretch | Methylene | 2850 - 3000 | IR, Raman |

| CH₂ Bend | Methylene | 1420 - 1470 | IR, Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and studying the fragmentation patterns of this compound. nist.gov Electron ionization (EI) is a common method used for this purpose, where high-energy electrons bombard the molecule, causing it to ionize and fragment. wikipedia.orglibretexts.org

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (188.31 g/mol ). nist.govnist.gov Due to the energetic nature of EI, extensive fragmentation occurs, providing valuable structural information. libretexts.orggbiosciences.com The fragmentation of cyclic alkanes often involves the loss of small neutral molecules like ethylene. gbiosciences.com For this compound, characteristic fragmentation pathways would likely involve cleavages of the hydrocarbon chains and rearrangements involving the alkyne groups. libretexts.orglibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification. slideshare.net

The table below outlines the expected key ions in the mass spectrum of this compound.

| Ion | m/z (mass-to-charge ratio) | Description |

| [C₁₄H₂₀]⁺ | 188 | Molecular Ion (M⁺) |

| Various | < 188 | Fragment Ions from cleavage of the hydrocarbon chains and rearrangements |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. libretexts.orgnih.gov This technique provides accurate bond lengths, bond angles, and conformational details of the molecule.

The following table summarizes the type of structural information obtained from X-ray crystallography.

| Structural Parameter | Description |

| Bond Lengths | Precise distances between bonded atoms (e.g., C≡C, C-C, C-H). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C≡C, C-C-C). |

| Torsion Angles | Dihedral angles that define the conformation of the ring. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

Applications and Emerging Areas of Research for 1,8 Cyclotetradecadiyne

Development of Novel Materials and Polymers

Incorporation into Polymeric Networks and Main Chains

There is no specific information available detailing the methods or outcomes of incorporating 1,8-cyclotetradecadiyne into polymeric structures.

Design of Porous Organic Materials

While the rigid structure of cyclic alkynes can be suitable for creating porous materials, no studies were found that specifically utilize this compound for designing porous organic materials with defined pore structures or for applications in gas storage and separation.

Bioconjugation and Chemical Biology Applications

The field of bioconjugation frequently employs strained cyclooctynes for copper-free click chemistry, a bioorthogonal reaction. While this compound is a cyclic diyne, its larger ring size compared to cyclooctynes results in lower ring strain. This characteristic makes it less reactive and thus less suitable for the rapid and efficient ligations required in chemical biology applications. The existing body of research on strain-promoted alkyne-azide cycloaddition (SPAAC) focuses on more highly strained and functionalized cyclooctyne (B158145) derivatives, with no specific mention of this compound being used as a tool in this context.

Potential in Drug Discovery and Pharmacological Probes

No literature was identified that links this compound to drug discovery efforts or its use in the synthesis of pharmacological probes. The development of such agents typically requires molecules with specific biological activities or functionalities that allow for precise interaction with biological targets, and this compound has not been reported in this capacity.

Ion Separation and Chemical Sensing Technologies

Similarly, there is no available research describing the use of this compound in the development of technologies for ion separation or chemical sensing. Materials designed for these purposes usually contain specific binding sites or responsive moieties, such as crown ethers or chromophores, to interact with target analytes. The simple hydrocarbon structure of this compound does not possess these features, and no studies on its functionalization for such applications were found.

Future Directions and Unexplored Research Avenues

Integration of 1,8-Cyclotetradecadiyne into Supramolecular Assemblies

The development of complex, functional supramolecular structures relies on the design of molecular building blocks with well-defined geometries and interaction sites. The rigid, cyclic structure of this compound makes it an intriguing candidate for the construction of novel supramolecular assemblies.

Future research could focus on incorporating this cyclic diyne as a fundamental component in the self-assembly of larger architectures. The linear geometry of the diyne units can direct the formation of ordered structures such as nanotubes, molecular cages, and porous frameworks. The alkyne moieties can be functionalized with groups capable of forming non-covalent interactions, such as hydrogen bonds or halogen bonds, to guide the assembly process. For instance, the structural analogue 1,8-diazacyclotetradecane-2,9-dione has been explored as a building block for supramolecular assemblies due to its ability to form hydrogen bonds smolecule.com. A similar strategy could be applied to derivatives of this compound to create new materials with potential applications in gas storage, separation, and sensing.

The table below outlines potential strategies for integrating this compound into supramolecular systems.

| Strategy | Description | Potential Application |

| Functionalization | Introduction of recognition motifs (e.g., hydrogen bonding groups, aromatic rings for π-stacking) onto the cyclotetradecadiyne ring. | Creation of host-guest systems, molecular sensors. |

| Metal Coordination | Use of the alkyne units as ligands for metal centers to form coordination polymers or metal-organic frameworks (MOFs). | Catalysis, gas storage. |

| Self-Assembly | Spontaneous organization of this compound or its derivatives into ordered structures in solution or on surfaces. | Development of nanomaterials, molecular electronics. |

Catalytic Applications Beyond Polymerization

While cyclic diynes have been explored as monomers in polymerization reactions, their catalytic applications beyond this scope remain largely unexplored. The unique electronic properties and reactivity of the alkyne bonds in this compound suggest its potential use in a variety of catalytic transformations.

Research in this area could investigate the use of this compound as a substrate in transition-metal-catalyzed reactions. For example, catalytic hydrofunctionalization reactions, which have been studied for other 1,3-diynes, could be applied to this compound to synthesize complex macrocyclic molecules. mdpi.com Such reactions, including hydroamination, hydroarylation, and hydroboration, would introduce new functional groups onto the cyclic backbone, providing access to a wide range of novel compounds. mdpi.comrsc.org Furthermore, cycloaddition reactions, a cornerstone of organic synthesis, represent a promising avenue for future research. wikipedia.orglibretexts.org The participation of the strained alkynes of this compound in catalyzed [2+2+2] cyclotrimerizations or [4+2] cycloadditions could lead to the formation of intricate polycyclic systems. researchgate.net

The following table summarizes potential catalytic reactions involving this compound.

| Reaction Type | Catalyst | Potential Product |

| Hydroamination | Copper or Gold complexes | Macrocyclic amines/enamines mdpi.com |

| Hydroarylation | Manganese(I) complexes | Aryl-functionalized macrocycles mdpi.com |

| Alkyne Metathesis | Molybdenum or Tungsten catalysts | Larger macrocycles or catenanes researchgate.net |

| Oxidative Cyclization | Gold, Rhodium, or Copper catalysts | Fused heterocyclic systems researchgate.net |

| Cyclotrimerization | Rhodium(I) complexes | Benzannulated macrocycles researchgate.net |

Advanced Mechanistic Studies using Time-Resolved Techniques

Understanding the intricate details of chemical reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Time-resolved spectroscopic techniques offer a powerful lens through which to observe the fleeting intermediates and transition states that govern the course of a reaction. wikipedia.orgnih.gov

Future investigations should employ advanced techniques such as femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy to probe the reaction dynamics of this compound. wikipedia.orgnih.gov These methods can provide real-time information on the formation and decay of reactive intermediates, such as radicals, carbenes, or strained cumulenes, that may be involved in its transformations. nih.gov For instance, studying the ultrafast dynamics of cycloaddition reactions involving this compound could reveal whether the reaction proceeds through a concerted or stepwise mechanism. rsc.org This knowledge would be invaluable for controlling the stereochemistry and regioselectivity of such reactions.

Key research questions that could be addressed with time-resolved techniques are presented below.

| Research Question | Time-Resolved Technique | Expected Outcome |

| What is the lifetime of excited states of this compound? | Femtosecond Transient Absorption | Understanding of photochemical reactivity. |

| What are the structures of intermediates in cycloaddition reactions? | Time-Resolved Resonance Raman | Elucidation of reaction pathways. |

| How does the ring strain affect the rate of reaction? | Ultrafast Spectroscopy | Correlation of structure with reactivity. |

| What is the mechanism of metal-catalyzed activation of the alkyne bonds? | Time-Resolved Infrared Spectroscopy | Insight into catalyst-substrate interactions. wikipedia.org |

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. mdpi.com By modeling the electronic structure and energetics of molecules and reaction pathways, DFT can guide the design of new molecules with tailored properties. rsc.org

A significant future direction lies in the use of computational methods to design novel derivatives of this compound with tuned reactivity. DFT calculations can be employed to predict how the introduction of various substituents on the macrocyclic ring will affect its geometric and electronic properties. nih.gov For example, the strain energy of the ring, a key factor in the reactivity of cyclic alkynes, can be computationally modulated by strategic placement of functional groups. mdpi.com Furthermore, computational screening can identify derivatives with optimized HOMO-LUMO gaps for enhanced participation in cycloaddition reactions or with altered electronic properties for specific catalytic applications. mdpi.comnih.gov This in silico approach can accelerate the discovery of new derivatives with desired functionalities, minimizing the need for extensive trial-and-error synthesis.

The table below highlights areas where computational design can impact the development of this compound chemistry.

| Design Goal | Computational Method | Predicted Property |

| Enhance reactivity in cycloadditions | DFT, Transition State Theory | Lower activation barriers, modified strain energy. mdpi.com |

| Tune electronic properties for catalysis | DFT, Natural Bond Orbital analysis | Altered HOMO/LUMO energies, charge distribution. rsc.org |

| Predict regioselectivity of additions | Distortion-Interaction Analysis | Steric and electronic control of reaction outcomes. rsc.org |

| Design novel supramolecular building blocks | Molecular Dynamics, DFT | Optimized geometries for self-assembly. |

Q & A

Q. What are the primary synthetic routes for 1,8-Cyclotetradecadiyne, and how can its purity be validated experimentally?

Synthesis of this compound involves cyclization reactions under controlled conditions, though specific protocols are not fully detailed in the literature. Post-synthesis, purity validation typically employs gas chromatography-mass spectrometry (GC-MS) for molecular identification and quantification, as demonstrated in the analysis of structurally similar compounds like 3-Heptyne derivatives . Structural confirmation can be supplemented with nuclear magnetic resonance (NMR) spectroscopy, particularly for distinguishing diyne moieties.

Q. How does the molecular structure of this compound influence its stability under ambient conditions?

The conjugated diyne system in this compound contributes to its thermodynamic stability, but steric strain from the 14-membered ring may predispose it to polymerization or decomposition. Stability studies should include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds. Computational methods, such as density functional theory (DFT), can model bond strain and predict reactivity .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic properties of this compound and its interactions with carbon-based materials?

DFT-based simulations are critical for evaluating adsorption energies and electron transfer capabilities, as shown in studies of 1,8-DHAQ interactions with carbon materials . Molecular dynamics (MD) simulations, particularly Car-Parrinello methods, can further elucidate intramolecular dynamics and hydrogen-bonding behavior in constrained cyclic systems . These models should be validated against experimental spectroscopic data (e.g., UV-Vis, fluorescence) to resolve discrepancies.

Q. How can researchers address contradictions in synthetic yields and product isolation for this compound derivatives?

Failed attempts to isolate trimers of this compound highlight challenges in controlling reaction pathways . Methodological refinements could include:

- Kinetic trapping : Using low-temperature conditions to stabilize intermediates.

- Catalytic optimization : Screening transition-metal catalysts to enhance regioselectivity.

- In-situ monitoring : Employing techniques like Raman spectroscopy to track reaction progress and identify side products.

Q. What experimental designs are suitable for investigating this compound as a precursor for high-pressure diamond synthesis?

Laser-induced diamond formation requires high-pressure reactors coupled with real-time diagnostics. Key steps include:

- Pressure calibration : Using diamond anvil cells (DACs) to achieve gigapascal-level conditions.

- In-situ characterization : Synchrotron X-ray diffraction to monitor phase transitions.

- Post-synthesis analysis : Electron microscopy (SEM/TEM) to confirm diamond crystallinity and Raman spectroscopy to detect sp³ carbon signatures .

Methodological Guidance

Q. How should researchers statistically validate data reproducibility in studies involving this compound?

- Replication : Conduct triplicate experiments under identical conditions.

- Error analysis : Calculate standard deviations and confidence intervals for critical parameters (e.g., adsorption energies, reaction yields).

- Multivariate analysis : Apply principal component analysis (PCA) to disentangle confounding variables, as demonstrated in rosemary oil studies .

Q. What protocols ensure ethical and safe handling of this compound in laboratory settings?

- Exposure control : Use fume hoods and closed systems to minimize inhalation/contact risks .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats compliant with EN 374 standards .

- Waste disposal : Follow hazardous waste guidelines for acetylenic compounds, including neutralization before disposal.

Data Presentation and Publication

Q. What are the best practices for presenting spectroscopic and computational data in publications on this compound?

- Spectra : Annotate peaks with exact wavelengths/intensities and reference standards (e.g., NIST data ).

- Computational outputs : Include optimized geometries, electron density maps, and adsorption energy values in tabular formats.

- Reproducibility : Deposit raw data in open-access repositories and provide detailed methodology sections, as outlined in extended essay guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.